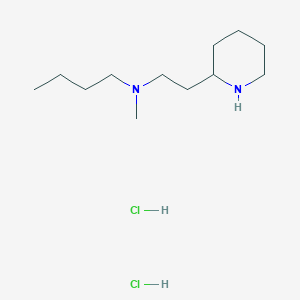

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

概要

説明

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride typically involves the reaction of N-methyl-1-butanamine with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow synthesis techniques. These methods involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C). The continuous-flow process enhances the reaction rate and improves the overall yield and purity of the product .

化学反応の分析

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature in methanol or dichloromethane

-

Product : Formation of an N-oxide derivative via oxygen insertion at the nitrogen atom .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, MeOH, 25°C | Piperidine N-oxide | 72–85 |

Research Findings :

-

Oxidation of the piperidine ring increases polarity, enhancing solubility in polar solvents .

-

N-Oxides retain biological activity but exhibit altered receptor-binding kinetics .

Reduction Reactions

The compound’s secondary amine can participate in reductive alkylation:

-

Reagent : Sodium cyanoborohydride (NaBH₃CN)

-

Conditions : Acetic acid buffer, pH 5–6, 50°C

| Reaction Type | Reagents/Conditions | Major Product | Notes |

|---|---|---|---|

| Reductive Alkylation | NaBH₃CN, AcOH | N-Alkylated derivative | Requires carbonyl substrate (e.g., aldehydes) |

Key Observations :

-

LiAlH₄ reduction of intermediate nitriles to amines is critical during synthesis .

-

Over-reduction may lead to piperidine ring saturation, altering pharmacological properties .

Substitution Reactions

The secondary amine undergoes nucleophilic substitution:

-

Reagent : Alkyl halides (e.g., methyl iodide)

-

Conditions : K₂CO₃ in acetonitrile, reflux

| Reaction Type | Reagents/Conditions | Major Product | Reaction Time |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, MeCN | Quaternary salt | 6–8 hrs |

Mechanistic Insight :

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to linear amines .

-

Selectivity for primary alkyl halides over aryl halides is observed .

Acid-Base Reactions

As a dihydrochloride salt, the compound dissociates in aqueous solutions:

Applications :

-

Protonation enhances water solubility, facilitating formulation for biological studies .

-

Deprotonation with NaOH regenerates the free base, enabling lipid membrane permeability .

Guanylation Reactions

The primary amine can react with guanylating agents:

-

Reagent : 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

-

Conditions : HgCl₂ catalyst, triethylamine, acetonitrile

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Guanylation | HgCl₂, Et₃N, MeCN | Boc-protected guanidine | 60–75 |

Critical Notes :

-

Mercury-based catalysts pose toxicity concerns, necessitating alternative catalysts (e.g., ZnCl₂) .

-

Acidic deprotection (HCl/dioxane) yields the final guanidine dihydrochloride .

Comparative Reactivity

The compound’s reactivity differs from structurally similar molecules:

| Compound | Reactivity with CH₃I | Oxidation Susceptibility |

|---|---|---|

| Target Compound | Moderate (steric hindrance) | High (tertiary amine) |

| N-Methylpiperidine | Fast | Low (no adjacent amines) |

| Linear Butylamine | Very fast | None |

Source : Derived from mechanistic studies of piperidine derivatives .

科学的研究の応用

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has shown potential pharmacological activity, particularly in the following areas:

Central Nervous System Interaction

Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to:

- Dopaminergic Activity : Potential modulation of dopamine receptors, which could have implications for treating disorders like Parkinson's disease.

- Serotonergic Activity : Interaction with serotonin receptors may offer therapeutic avenues for depression and anxiety disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use as an antibiotic or antifungal agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For example, enzyme inhibition studies have shown promise in targeting acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter Interaction | Demonstrated modulation of dopamine receptors in vitro, suggesting potential for Parkinson's treatment. |

| Study B | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with an MIC of 256 µg/mL. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 70% at a concentration of 100 nM, indicating potential for Alzheimer's disease treatment. |

作用機序

The mechanism of action of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological responses .

類似化合物との比較

Similar Compounds

- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride

- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride

- Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-phenyl-

Uniqueness

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, which include a piperidine ring and a butanamine moiety. These features confer distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound is characterized by a piperidine moiety linked to a butanamine backbone, enhancing its solubility and possibly influencing its biological activity due to the dihydrochloride form .

Pharmacological Context

Preliminary studies indicate that compounds similar to this compound may interact with various neurotransmitter systems due to the presence of the piperidine ring. This interaction suggests potential applications in treating central nervous system disorders .

Research into the mechanism of action is crucial for understanding how this compound affects biological systems. It is hypothesized that the compound may exhibit properties similar to other psychoactive substances, warranting further pharmacological evaluations to establish its efficacy and safety profile .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other compounds in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(piperidin-1-yl)butan-1-amine | Piperidine ring; butanamine backbone | Different piperidine substitution |

| N-Ethyl-N-(2-pyridinyl)butan-1-amine | Pyridine instead of piperidine | Aromatic nitrogen vs aliphatic nitrogen |

| 4-(Piperidin-1-yl)methylbutanamide | Amide functional group | Contains an amide linkage |

| N,N-Dimethyl-piperidinyl-butanamine | Dimethyl substitution on nitrogen | Increased steric hindrance affecting activity |

This comparison highlights that the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of various piperidine derivatives, noting their antibacterial and antifungal properties. For instance, certain derivatives demonstrated strong antifungal activity with minimum inhibitory concentration (MIC) values below 1 µg/mL against various strains .

Moreover, structural modifications in piperidine derivatives have shown increased antibacterial efficacy. For example, modifications leading to MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria were documented . These findings suggest that similar modifications could enhance the biological activity of this compound.

特性

IUPAC Name |

N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDDKIZIKXKPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。